molecular formula C11H13NO4S B2631658 2-[(2-Methylpropyl)sulfanyl]-5-nitrobenzoic acid CAS No. 1152516-63-6

2-[(2-Methylpropyl)sulfanyl]-5-nitrobenzoic acid

Cat. No.: B2631658
CAS No.: 1152516-63-6
M. Wt: 255.29
InChI Key: NUYDWBFHNODZQP-UHFFFAOYSA-N
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Description

2-[(2-Methylpropyl)sulfanyl]-5-nitrobenzoic acid is an organic compound with the molecular formula C11H13NO4S and a molecular weight of 255.29 g/mol It is characterized by the presence of a nitro group and a sulfanyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often require the use of strong acids or bases and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and substitution reactions using automated reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylpropyl)sulfanyl]-5-nitrobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2-Methylpropyl)sulfanyl]-5-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-Methylpropyl)sulfanyl]-5-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfanyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate biological pathways and result in various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Methylpropyl)sulfanyl]-4-nitrobenzoic acid
  • 2-[(2-Methylpropyl)sulfanyl]-3-nitrobenzoic acid
  • 2-[(2-Methylpropyl)sulfanyl]-6-nitrobenzoic acid

Uniqueness

2-[(2-Methylpropyl)sulfanyl]-5-nitrobenzoic acid is unique due to the specific positioning of the nitro and sulfanyl groups on the benzoic acid core. This positioning can influence its reactivity and interactions with other molecules, making it distinct from its isomers .

Properties

IUPAC Name

2-(2-methylpropylsulfanyl)-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S/c1-7(2)6-17-10-4-3-8(12(15)16)5-9(10)11(13)14/h3-5,7H,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUYDWBFHNODZQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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